molecular formula C21H19ClN6O B2692526 N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine CAS No. 946218-19-5

N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine

Katalognummer: B2692526
CAS-Nummer: 946218-19-5
Molekulargewicht: 406.87
InChI-Schlüssel: NDTHAYAXPWZAPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This pteridine-2,4-diamine derivative features a pteridine core substituted at the N2 and N4 positions with a 3-chloro-4-methoxyphenyl group and a 2,5-dimethylphenyl group, respectively. Though direct pharmacological data for this compound is absent in the provided evidence, structural analogs in related heterocyclic systems (e.g., quinazolines, triazines) indicate possible applications in enzyme inhibition or as intermediates in drug development .

Eigenschaften

IUPAC Name

2-N-(3-chloro-4-methoxyphenyl)-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O/c1-12-4-5-13(2)16(10-12)26-20-18-19(24-9-8-23-18)27-21(28-20)25-14-6-7-17(29-3)15(22)11-14/h4-11H,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTHAYAXPWZAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine, also known by its CAS number 946218-19-5, is a synthetic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound based on current research findings.

  • Molecular Formula : C21H19ClN6O
  • Molecular Weight : 406.9 g/mol
  • Structure : The compound features a pteridine core substituted with a chloro and methoxy group on one side and a dimethylphenyl group on the other.

Antioxidant Properties

Research indicates that derivatives of pteridine, including N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine, exhibit significant antioxidant activity. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various diseases such as cancer and cardiovascular disorders. In particular, studies have shown that certain pteridine derivatives can inhibit lipid peroxidation and demonstrate protective effects in models of oxidative stress .

Assay TypeIC50 (µM)Reference
Lipid Peroxidation0.01
DPPH Scavenging0.05
ABTS Scavenging0.03

Anti-inflammatory Activity

The anti-inflammatory effects of pteridine derivatives have been well documented. In animal models, compounds similar to N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine have been shown to reduce inflammation markers significantly. For instance, in a rat model of colitis, a related pteridine compound exhibited a reduction in inflammatory cytokines by approximately 41% at a dosage of 0.01 mmol/kg .

Anticancer Potential

Pteridine derivatives are being explored for their potential anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. In vitro studies reveal that certain pteridines can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .

The biological activity of N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in inflammatory processes.
  • Reactive Oxygen Species Scavenging : By neutralizing ROS, the compound helps mitigate oxidative stress.
  • Signal Transduction Modulation : It may affect pathways related to cell survival and apoptosis, particularly in cancer cells.

Study on Antioxidant Efficacy

A study published in Molecules evaluated various pteridine derivatives for their antioxidant properties using DPPH and ABTS assays. The results indicated that N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine showed comparable efficacy to established antioxidants at low concentrations .

Anti-inflammatory Effects in Colitis Model

In an experimental study involving rats induced with colitis, treatment with related pteridines resulted in significant reductions in histopathological scores and inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications for inflammatory bowel diseases.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Pteridine-Diamine Family

  • N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine (CM1001419)
    • Core : Pteridine-2,4-diamine.
    • Substituents :
  • N2: Benzodioxolylmethyl group (electron-rich due to dioxolane).
  • N4: 3-Chloro-4-methylphenyl (chloro for electronegativity, methyl for lipophilicity).
    • Key Differences : Compared to the target compound, CM1001419 lacks a methoxy group but includes a benzodioxolylmethyl moiety. This substitution may alter solubility and binding specificity in biological systems .

Triazine-Based Analogs

  • N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride Core: 1,3,5-Triazine-2,4-diamine. Substituents:
  • N2: 4-Chlorophenyl.
  • N4: 3,4-Dimethylphenyl.
  • Additional: Morpholino group at position 4. The morpholino group enhances solubility but may limit membrane permeability compared to the target compound’s methoxy group .

Quinazoline-Diamine Derivatives (AChE/BuChE Inhibitors)

  • Compound 9 (Quinazoline-2,4-diamine) : N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl).
    • Activity : AChE IC50 = 2.1 µM.
  • Compound 14c (Quinazoline-2,4-diamine) : N4-(3,4-dimethoxyphenethyl).
    • Activity : AChE IC50 = 2.5 µM.
    • Key Differences : The quinazoline core differs in electronic properties from pteridine. The dimethoxy groups in these compounds correlate with strong enzyme inhibition, suggesting that the 3-chloro-4-methoxyphenyl group in the target compound could similarly enhance binding to cholinesterases .

Data Table: Structural and Functional Comparison

Compound Name Core Structure N2 Substituent N4 Substituent Key Functional Groups Biological Activity (if available)
N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine Pteridine-2,4-diamine 3-Chloro-4-methoxyphenyl 2,5-Dimethylphenyl Cl, OCH3, CH3 Not reported
CM1001419 Pteridine-2,4-diamine Benzodioxolylmethyl 3-Chloro-4-methylphenyl Cl, CH3, dioxolane Not reported
N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-triazine-2,4-diamine Triazine-2,4-diamine 4-Chlorophenyl 3,4-Dimethylphenyl Cl, CH3, morpholino Not reported
Compound 9 (Quinazoline) Quinazoline-2,4-diamine 1-Benzylpiperidin-4-yl 3,4-Dimethoxybenzyl OCH3, piperidine AChE IC50 = 2.1 µM
Compound 14c (Quinazoline) Quinazoline-2,4-diamine - 3,4-Dimethoxyphenethyl OCH3 AChE IC50 = 2.5 µM

Research Implications and Gaps

  • Electronic Effects : The methoxy group in the target compound may improve hydrogen bonding compared to methyl or chloro substituents in analogs.
  • Solubility vs. Lipophilicity: The dimethylphenyl group at N4 likely increases lipophilicity, whereas morpholino (triazine analog) or benzodioxolyl (CM1001419) groups enhance solubility.
  • Biological Activity Prediction : Based on quinazoline analogs, the target compound could exhibit cholinesterase inhibition, though experimental validation is required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.